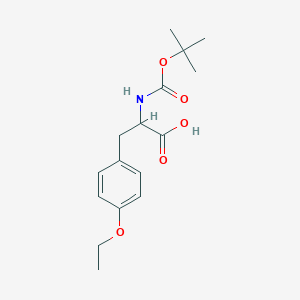

N-(Tert-butoxycarbonyl)-O-ethyltyrosine

Description

Contextualization of Protected Amino Acid Derivatives in Advanced Organic Synthesis

In the intricate process of peptide synthesis, the reactive functional groups of each amino acid—the alpha-amino group, the carboxylic acid group, and any side-chain functionalities—must be selectively masked or "protected" to prevent unwanted side reactions. This protection strategy ensures that peptide bonds are formed in the desired sequence. The Tert-butoxycarbonyl (Boc) group is a widely employed protecting group for the amino function. researchgate.net Its key advantage lies in its stability under a range of reaction conditions, yet it can be readily removed under mild acidic conditions, a process known as deprotection. wikipedia.org This orthogonality allows for the selective deprotection of the amino group to enable the next coupling step without disturbing other protecting groups on the peptide chain. organic-chemistry.org

The protection of the tyrosine side chain is also crucial. The phenolic hydroxyl group of tyrosine is nucleophilic and can undergo undesired reactions, such as acylation, during peptide coupling. By converting this hydroxyl group to an ethyl ether, as in N-(Tert-butoxycarbonyl)-O-ethyltyrosine, its nucleophilicity is effectively masked, ensuring the integrity of the peptide synthesis.

Significance and Research Rationale for this compound

The specific combination of the Boc and O-ethyl protecting groups in this compound makes it a valuable reagent in solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The ethyl group on the phenolic oxygen is stable to the acidic conditions used to remove the Boc group, providing an essential layer of orthogonal protection. This allows for the incorporation of tyrosine into a peptide chain with the assurance that the side chain will remain protected until it is intentionally removed, typically under harsher conditions at the final stages of synthesis if required.

Research focusing on this compound is driven by the need for robust and versatile building blocks for the synthesis of peptides with specific biological activities. These synthetic peptides are instrumental in various fields, including drug discovery, biochemistry, and materials science. The ability to incorporate modified amino acids like O-ethyltyrosine can also be used to probe structure-activity relationships in peptides and proteins, leading to a deeper understanding of their biological functions.

Historical Trajectories and Evolution of Boc-Protection Strategies in Tyrosine Chemistry

The concept of using protecting groups in chemical synthesis dates back to the early 20th century, but the introduction of the Boc group in the late 1950s revolutionized peptide chemistry. Initially, the preparation of Boc-amino acids was challenging, but the development of more efficient reagents, most notably di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), made their synthesis routine. google.com

The application of Boc protection to tyrosine presented a unique challenge due to the reactivity of its phenolic side chain. Early methods for Boc protection of tyrosine could sometimes lead to the formation of a byproduct where the Boc group also attaches to the phenolic oxygen, creating N,O-bis(Boc)-tyrosine. google.com This highlighted the need for specific O-protection of the tyrosine side chain prior to or during the N-Boc protection.

Over the years, various strategies have been developed for the selective O-alkylation of N-Boc-tyrosine. These methods often involve the use of a base to deprotonate the phenolic hydroxyl group, followed by reaction with an alkylating agent. For instance, a common approach involves treating N-Boc-tyrosine with sodium hydride (NaH) in a suitable solvent like dimethylformamide (DMF) to form the phenoxide, which is then reacted with an electrophile such as 3-bromocyclohexene (B24779). nih.gov A similar strategy can be employed to introduce the ethyl group. The evolution of these synthetic methodologies has been crucial for making compounds like this compound readily accessible for their widespread use in peptide synthesis. nih.govspringernature.com

Physicochemical Properties of this compound

| Property | Value |

| Synonyms | Boc-L-Tyr(Et)-OH |

| Molecular Formula | C₁₆H₂₃NO₅ |

| Molecular Weight | 309.36 g/mol |

| Appearance | Solid |

| Melting Point | 133-135 °C (for the parent compound N-Boc-L-tyrosine) sigmaaldrich.comottokemi.com |

| Solubility | Soluble in organic solvents like methanol, ethanol (B145695), and dichloromethane. |

Synthesis and Manufacturing

The synthesis of this compound typically involves a two-step process starting from L-tyrosine.

N-Boc Protection: L-tyrosine is first reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base to protect the alpha-amino group. rsc.org This reaction is often carried out in a mixed solvent system, such as dioxane and water, with a base like potassium carbonate. rsc.org

O-Ethylation: The resulting N-Boc-L-tyrosine is then subjected to O-ethylation. This is typically achieved by reacting it with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base like sodium hydride in an aprotic solvent like DMF. nih.govprepchem.com

Research Findings and Applications

This compound is a key intermediate in the synthesis of peptides containing an O-ethylated tyrosine residue. The incorporation of this modified amino acid can have several effects on the resulting peptide:

Increased Lipophilicity: The ethyl group increases the hydrophobicity of the tyrosine side chain, which can influence the peptide's solubility, membrane permeability, and interaction with biological targets.

Steric Effects: The presence of the ethyl group can introduce steric bulk, which may affect the peptide's conformation and its binding affinity to receptors or enzymes.

Metabolic Stability: Blocking the phenolic hydroxyl group can prevent enzymatic modifications such as phosphorylation or sulfation, thereby increasing the metabolic stability of the peptide in biological systems.

These properties make this compound a valuable tool in the design of peptide-based drugs and probes for chemical biology research. For example, it has been used in the synthesis of analogues of naturally occurring peptides to study their structure-activity relationships. The use of Boc-protected amino acids is particularly advantageous in the synthesis of hydrophobic peptides and those containing ester or thioester moieties. nih.govspringernature.com

Structure

3D Structure

Propriétés

IUPAC Name |

3-(4-ethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-5-21-12-8-6-11(7-9-12)10-13(14(18)19)17-15(20)22-16(2,3)4/h6-9,13H,5,10H2,1-4H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCLAAKQIHUIOIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402817 | |

| Record name | N-(TERT-BUTOXYCARBONYL)-O-ETHYLTYROSINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247088-44-4 | |

| Record name | N-(TERT-BUTOXYCARBONYL)-O-ETHYLTYROSINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Tert Butoxycarbonyl O Ethyltyrosine and Its Analogues

Strategic Approaches for O-Alkylation and N-Protection of Tyrosine Residues

The specific placement of functional groups on the tyrosine molecule is paramount for its intended application. This requires precise control over the N-protection and O-alkylation steps to prevent unwanted side reactions and ensure the desired product is obtained with high purity.

Regioselective Functionalization Techniques

The selective modification of the phenolic hydroxyl group of tyrosine in the presence of its other reactive sites—the amino and carboxylic acid groups—is a key synthetic challenge. nih.gov A common strategy involves the initial protection of the more nucleophilic amino group, typically with a Tert-butoxycarbonyl (Boc) group, before proceeding with the O-alkylation of the phenolic hydroxyl. google.com

The choice of base and solvent is critical for achieving high regioselectivity. For instance, the use of sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) effectively deprotonates the phenolic hydroxyl group, facilitating its subsequent alkylation. prepchem.comnih.gov One method describes the treatment of Boc-Tyr-OH with NaH in DMF followed by the addition of an alkylating agent like 3-bromocyclohexene (B24779) to achieve O-alkylation. nih.govsigmaaldrich.com This approach selectively targets the oxygen of the phenol (B47542), leaving the N-Boc group and the carboxylic acid intact.

Another challenge in tyrosine functionalization is preventing the formation of the N,O-disubstituted byproduct. google.com A patented method to produce O-substituted tyrosine compounds involves reacting an N-protected tyrosine with an alkylating agent in the presence of a base, with careful control of reaction conditions to ensure high yield and selectivity. google.com The inherent reactivity of the tyrosine side chain, which is an electron-rich phenol, makes it susceptible to O-functionalization reactions like alkylation under basic conditions. nih.gov

Enantioselective and Diastereoselective Control in Synthesis

Maintaining the stereochemical integrity of the chiral center in tyrosine during synthesis is essential, as the biological activity of peptides is often highly dependent on their stereochemistry. Most synthetic routes start with the naturally occurring L-tyrosine to ensure the final product retains the desired L-configuration.

While the synthesis of N-(Tert-butoxycarbonyl)-O-ethyltyrosine itself primarily focuses on preserving the existing stereocenter, related research highlights the importance of stereochemical control in the synthesis of more complex tyrosine derivatives. For example, enantioselective alkylation of aldehydes can be promoted by (S)-tyrosine-derived β-amino alcohols, demonstrating how the inherent chirality of tyrosine can be used to influence other reactions. google.com

In the context of peptide synthesis, preventing racemization during coupling and deprotection steps is a major consideration. The use of specific coupling reagents and carefully controlled reaction conditions helps to minimize this risk. For instance, a method for peptide synthesis via regioselective C–N bond cleavage of lactams has been shown to proceed without racemization. nih.gov Furthermore, dual catalysis systems, such as a Pd/Cu system for the asymmetric α-allylation of Schiff base activated amino acids, have been developed to achieve high yields and excellent enantioselectivities for creating non-coded α,α-dialkyl α-amino acids. acs.org

Optimization of Reaction Conditions and Catalytic Systems

Optimizing reaction conditions is key to developing efficient, high-yielding, and environmentally friendly synthetic processes. This involves fine-tuning parameters such as temperature, reaction time, and the choice of catalysts and solvents.

Development of High-Yield Preparative Pathways

Several methods have been developed to produce N-protected O-alkylated tyrosine derivatives in high yields. A facile and efficient synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine reports a 70% yield for the O-alkylation step and a near-quantitative yield for the subsequent hydrogenation. nih.govsigmaaldrich.com Another patented method for producing O-substituted tyrosine compounds reports reaction yields between 75-95%. google.com

The optimization of reaction parameters is crucial for maximizing yield. For the synthesis of an O-substituted tyrosine compound, the reaction temperature is generally maintained between 0°C and 50°C, with a preferred range of 20°C to 40°C. google.com The reaction time can vary from 1 to 120 hours, with a preferred duration of 3 to 24 hours. google.com The purification of the final product often involves column chromatography to isolate the desired compound in a pure form. prepchem.com

Table 1: Optimized Reaction Parameters for O-Alkylation of Tyrosine

| Parameter | Range | Preferred Range |

| Temperature | 0°C - 50°C google.com | 20°C - 40°C google.com |

| Reaction Time | 1 - 120 hours google.com | 3 - 24 hours google.com |

| Yield | 75% - 95% google.com |

Integration of Green Chemistry Principles in Synthetic Routes

The pharmaceutical industry is increasingly focusing on sustainable practices, and peptide synthesis is no exception. rsc.org A significant portion of waste generated during peptide synthesis, estimated at 80-90%, comes from the extensive use of solvents for washing and purification steps. advancedchemtech.com

Efforts to make peptide synthesis greener include the use of more environmentally friendly solvents. advancedchemtech.com For example, water and ethanol (B145695) are being explored as alternatives to commonly used organic solvents like DMF and N,N-dimethylformamide. advancedchemtech.com Additionally, solvent-free reaction conditions are being developed. One such method for peptide synthesis involves the C–N bond cleavage of lactams without the need for a solvent, demonstrating high atom economy. nih.gov

Another approach to greener peptide synthesis is the elimination of side-chain protecting groups for certain amino acids, which increases the atom economy and reduces impurities. rsc.org The development of continuous processes is also a key target for making iterative processes like peptide synthesis more sustainable. rsc.org

Design and Synthesis of this compound Derivatives

This compound serves as a building block for the synthesis of more complex peptides and derivatives with tailored properties. The ethyl group on the phenolic oxygen can influence the peptide's conformation, solubility, and receptor-binding affinity.

The synthesis of derivatives often follows similar strategies to the parent compound. For example, N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine is synthesized by reacting Boc-Tyr-OH with 3-bromocyclohexene, followed by hydrogenation. nih.govsigmaaldrich.com This demonstrates how different alkyl groups can be introduced at the O-position. Other derivatives can be created by modifying the N-protecting group or by incorporating the O-ethyltyrosine into a larger peptide chain using solid-phase peptide synthesis (SPPS). acs.org

The chemical modification of tyrosine residues is a broad field with numerous methods available for creating derivatives with specific functionalities. nih.gov These modifications can be used to introduce labels, cross-linkers, or other groups that confer novel properties to the peptide or protein.

Exploration of Diverse O-Alkyl Modifications (e.g., O-benzyl, O-cyclohexyl, O-tert-butyl)

The synthesis of this compound analogues involves the modification of the phenolic hydroxyl group of tyrosine. This O-alkylation is a critical step for introducing various functionalities and for protecting the hydroxyl group during peptide synthesis. Research has explored a range of alkyl groups to create derivatives with specific properties.

O-benzyl Modification The O-benzyl group is a common protecting group in peptide synthesis. The synthesis of N-Boc-O-benzyl-L-tyrosine is a well-established procedure. chemimpex.comchemimpex.com One method involves the reaction of N-Boc-tyrosine with benzyl (B1604629) chloride in the presence of a base. A specific protocol describes dissolving N-Boc-tyrosine in methanol, followed by the addition of sodium methoxide, benzyl chloride, and a phase-transfer catalyst like tetrabutylammonium (B224687) iodide. google.com This reaction, stirred at 40°C for 24 hours, can achieve a conversion yield of 89% and an isolated yield of 84% after neutralization and filtration. google.com This derivative is a valuable building block for designing enzyme inhibitors and other therapeutic agents. chemimpex.com

O-cyclohexyl Modification The O-cyclohexyl derivative offers an alternative protection strategy. An efficient two-step synthesis for N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine [Boc-Tyr(Chx)-OH] has been developed. nih.gov The process begins with the treatment of Boc-Tyr-OH with sodium hydride (NaH) in dimethylformamide (DMF), followed by reaction with 3-bromocyclohexene to yield N-Boc-O-(cyclohex-2-enyl)-L-tyrosine. nih.govsigmaaldrich.com This intermediate is then hydrogenated using a platinum dioxide (PtO2) catalyst to afford the final product in nearly quantitative yield. nih.govsigmaaldrich.com This method is noted for its practicality and efficiency. nih.gov

O-tert-butyl Modification The O-tert-butyl group provides acid-labile protection for the tyrosine hydroxyl function. N-Boc-O-tert-butyl-L-tyrosine is a key intermediate in pharmaceutical research, particularly for creating complex peptides and proteins. chemimpex.com Its synthesis can be achieved by reacting O-tert-butyl-L-tyrosine with di-tert-butyl dicarbonate (B1257347) ((Boc)2O). chemicalbook.com The starting material, O-tert-butyl-L-tyrosine, is suspended in a solvent like dioxane for the acylation reaction. chemicalbook.com The resulting product is a white crystalline powder with good solubility in organic solvents such as DMF and dichloromethane.

| O-Alkyl Modification | Key Reagents | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| O-benzyl | N-Boc-tyrosine, Benzyl chloride, Sodium methoxide, Tetrabutylammonium iodide | Methanol, 40°C, 24 hr | 84% | google.com |

| O-cyclohexyl | 1. N-Boc-tyrosine, NaH, 3-bromocyclohexene 2. PtO2, H2 | 1. DMF 2. Hydrogenation | Step 1: 70% Step 2: ~100% | nih.govsigmaaldrich.com |

| O-tert-butyl | O-tert-butyl-L-tyrosine, Di-tert-butyl dicarbonate ((Boc)2O) | Dioxane | Not specified | chemicalbook.com |

Derivatization for the Generation of Unnatural Amino Acid Moieties

The derivatization of Boc-tyrosine analogues is a cornerstone for the creation of unnatural amino acids (UAAs), which are not among the 20 naturally encoded amino acids. youtube.com These novel building blocks are instrumental in protein engineering, drug discovery, and materials science, allowing for the introduction of unique chemical functionalities, biophysical probes, and structural constraints into peptides and proteins. nih.gov

One significant area of application is in the development of synthetic opioid ligands, where the unnatural amino acid 2',6'-dimethyl-L-tyrosine has been widely used. nih.gov The synthesis of its Boc-protected form was achieved in a three-step process featuring a microwave-assisted Negishi coupling as the key carbon-carbon bond-forming step. nih.gov This methodology facilitates the expedient synthesis of other unnatural tyrosine derivatives, which can then be incorporated into peptidomimetics to evaluate their efficacy at opioid receptor subtypes. nih.gov

Furthermore, derivatization strategies are employed to create bifunctional UAAs that serve as doubly bio-orthogonal handles for protein modification. For instance, starting from Boc-L-4-cyanophenylalanine, researchers have synthesized noncanonical amino acids containing both an azide (B81097) and a tetrazine group. nih.gov This allows for the one-pot, site-specific functionalization of proteins with multiple different molecules, such as fluorophores, drugs, or PEG chains, in a "plug-and-play" manner. nih.gov The ability to introduce multiple modifications site-specifically is highly valuable for creating advanced protein conjugates for diagnostics and targeted therapy. nih.gov The introduction of such UAAs into proteins in living cells, including mammalian systems, has been successfully demonstrated, expanding the chemical diversity of proteins that can be biosynthesized. nih.gov

| UAA Derivative Type | Synthetic Strategy | Starting Material Example | Application | Reference |

|---|---|---|---|---|

| Ring-Alkyl-Substituted Tyrosine | Microwave-assisted Negishi coupling | Boc-L-tyrosine derivative | Development of potent opioid peptidomimetics | nih.gov |

| Bifunctional (Azide/Tetrazine) Phenylalanine | Reaction with azidonitriles and hydrazine, followed by oxidation and deprotection | Boc-L-cyanophenylalanine | One-pot, dual-labeling of proteins for diagnostics and therapy | nih.gov |

| O-methyl-L-tyrosine | Site-specific incorporation via engineered tRNA synthetase | O-methyl-L-tyrosine | Incorporation into proteins at specific sites in eukaryotic cells | nih.gov |

Advanced Purification and Isolation Techniques in Preparative-Scale Synthesis

The synthesis of this compound and its analogues on a preparative scale necessitates robust and efficient purification and isolation techniques to ensure high purity of the final product. The choice of method depends on the physical and chemical properties of the target compound and the impurities present.

A common multi-step purification process involves liquid-liquid extraction followed by crystallization. For instance, after the synthesis of Boc-L-tyrosine, the reaction mixture can be washed with an organic solvent like n-hexane to remove nonpolar impurities. google.com Following acidification of the aqueous layer to a pH of approximately 3, the desired product is extracted into an appropriate organic solvent such as tert-butyl acetate (B1210297) or ethyl acetate. google.com The combined organic layers are then washed to neutrality, dried over an anhydrous salt like sodium sulfate, and concentrated. google.comrsc.org The final, high-purity product is often obtained through crystallization from a solvent system in which the product is insoluble, such as petroleum ether. google.com

Chromatographic techniques are indispensable for purifying closely related compounds or when high purity is critical. Flash column chromatography is frequently employed to separate the desired product from excess reagents and by-products. google.comorgsyn.org For example, in the synthesis of N,N'-di-Boc-N"-triflylguanidine, a precursor for guanidinylation reactions, flash chromatography is the specified method for obtaining the purified compound after initial extraction and washing steps. orgsyn.org For analytical and preparative separation of more challenging mixtures, High-Performance Liquid Chromatography (HPLC) is the method of choice. google.com It was used to analyze the conversion yield in the synthesis of N-Boc-(O-benzyl)tyrosine and to separate complex mixtures during the synthesis of O-cyclohexyl protected tyrosine derivatives. google.comresearchgate.net

Applications in Chemical Synthesis, Materials Science, and Biomedical Fields

Utility in Peptide Synthesis and Protein Engineering

In the realm of peptide and protein chemistry, the controlled, stepwise assembly of amino acids is paramount. N-(Tert-butoxycarbonyl)-O-ethyltyrosine, hereafter referred to as Boc-Tyr(Et)-OH, is a specialized reagent designed for this purpose, offering distinct advantages in the synthesis of custom peptides.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the efficient construction of peptide chains on an insoluble resin support. peptide.com The process involves sequential cycles of deprotection and coupling of amino acids. nih.gov Within the Boc-SPPS strategy, the α-amino group of the growing peptide chain is temporarily protected by the acid-labile tert-butoxycarbonyl (Boc) group. This group is removed at the start of each cycle with a moderately strong acid, typically trifluoroacetic acid (TFA), to allow for the coupling of the next amino acid in the sequence. peptide.com

Boc-Tyr(Et)-OH is employed as a key building block in this methodology. Its fundamental role is to introduce an O-ethylated tyrosine residue into a specific position in the peptide sequence. The phenolic hydroxyl group of tyrosine is reactive and must be protected during synthesis to prevent unwanted side reactions, such as O-acylation, during the activation of the carboxyl group for peptide bond formation. creative-peptides.compeptide.com The ethyl ether on the tyrosine side chain of Boc-Tyr(Et)-OH serves as a "permanent" protecting group. It is stable to the repetitive TFA treatments required to remove the temporary Nα-Boc group throughout the synthesis. thieme-connect.de This stability is a critical feature, as premature deprotection of the side chain would lead to undesired modifications and compromise the purity and yield of the final peptide.

The final step in SPPS involves the cleavage of the completed peptide from the resin support and the simultaneous removal of all permanent side-chain protecting groups. The ethyl ether of the Tyr(Et) residue, like other simple alkyl ethers, is cleaved under strong acidic conditions, such as with anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), which are standard final cleavage reagents in Boc-SPPS. peptide.com

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides or for fragment condensation strategies. nih.gov In this approach, protected amino acids and peptide fragments are coupled in a suitable solvent, and the product is isolated and purified after each step.

Boc-Tyr(Et)-OH is fully compatible with solution-phase synthesis methodologies. nih.gov As in SPPS, the Boc group provides temporary protection for the α-amino group, while the O-ethyl group offers stable protection for the tyrosine side chain. The principles of coupling, which involve activating the carboxylic acid of one amino acid to react with the free amine of another, are the same. The orthogonality of the Boc group (removed by moderate acid) and the ethyl ether (removed by strong acid) allows for selective manipulation, which is essential for the controlled, stepwise elongation of the peptide chain in solution. nih.gov

In the context of the Boc/Bzl strategy, where Nα-Boc groups are removed with TFA and side-chain groups are typically benzyl-based and removed with strong acid (e.g., HF), the stability of the side-chain protection to TFA is crucial. The commonly used O-benzyl (Bzl) group is known to be somewhat labile to repeated TFA treatments, which can lead to a side reaction where the benzyl (B1604629) group migrates to the 3-position of the tyrosine ring, forming 3-benzyltyrosine. thieme-connect.depeptide.com

The ethyl group, being a simple primary alkyl ether, offers greater stability against acid-catalyzed rearrangement compared to the benzyl group. This makes Boc-Tyr(Et)-OH a potentially superior alternative to Boc-Tyr(Bzl)-OH, especially in the synthesis of long peptides that require numerous Boc deprotection cycles. Its removal condition—strong acid like HF—is perfectly aligned with the final cleavage step of the Boc/Bzl strategy.

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Stability Notes |

|---|---|---|---|

| Benzyl | Bzl | Strong Acid (HF, TFMSA), Catalytic Hydrogenation | Partially labile to repeated TFA treatment; risk of ring alkylation. thieme-connect.depeptide.com |

| 2,6-Dichlorobenzyl | 2,6-Cl₂Bzl | Strong Acid (HF, TFMSA) | More stable to TFA than Bzl, reduces ring alkylation. peptide.com |

| 2-Bromobenzyloxycarbonyl | 2-Br-Z | Strong Acid (HF, TFMSA), Piperidine | Stable to TFA, but labile to piperidine, limiting its use in standard Fmoc synthesis. peptide.com |

| tert-Butyl | tBu | Moderate Acid (TFA) | Standard for Fmoc/tBu strategy; not orthogonal for Boc strategy. peptide.com |

| Ethyl | Et | Strong Acid (HF, TFMSA) | More stable to TFA than Bzl, suitable for Boc/Bzl strategy. |

The incorporation of non-canonical amino acids (ncAAs) is a powerful tool for designing peptides with novel structures and functions. nih.govnih.gov O-ethyltyrosine, introduced via Boc-Tyr(Et)-OH, is considered an ncAA. Its integration into a peptide sequence can significantly influence the final molecule's properties.

By replacing a standard tyrosine residue with Tyr(Et), chemists can modulate the local hydrophobicity of a peptide region. The ethyl group masks the polar hydroxyl group, making the residue more nonpolar. This change can alter peptide folding, promote or disrupt specific secondary structures (like α-helices or β-sheets), and influence aggregation behavior. nih.gov These structural perturbations can be leveraged in the design of bioactive peptides that target protein-protein interactions. nih.gov The ability to fine-tune the physicochemical properties at specific positions allows for the creation of complex peptide architectures, such as constrained or cyclic peptides, with enhanced target affinity and specificity. nih.gov

The modification of tyrosine residues is a key strategy in the development of peptide-based therapeutics. nih.gov The hydroxyl group of tyrosine is a common site for post-translational modifications in nature, such as phosphorylation, which can be a signal for protein degradation. By replacing tyrosine with O-ethyltyrosine, the peptide is rendered resistant to enzymatic phosphorylation at that site, potentially increasing its metabolic stability and prolonging its half-life in vivo. nih.gov

Furthermore, the introduction of the ethyl group can enhance protein stability. Halogenated and other modified tyrosines have been shown to contribute to protein stabilization. nih.gov The increased hydrophobicity of the Tyr(Et) residue can strengthen hydrophobic interactions within the peptide or between the peptide and its target protein, leading to a more stable folded structure. This enhanced stability is a critical attribute for peptide drugs, as it can improve their shelf-life and bioavailability. The use of building blocks like Boc-Tyr(Et)-OH allows for the rational design of peptides that are not only potent but also possess the drug-like properties required for therapeutic applications. nih.gov

Contributions to Medicinal Chemistry and Pharmaceutical Development

The availability of specialized building blocks like Boc-Tyr(Et)-OH provides medicinal chemists with essential tools for drug discovery and optimization. Its primary contribution lies in its role in structure-activity relationship (SAR) studies of bioactive peptides.

When developing a peptide drug candidate, it is crucial to understand the role of each amino acid. By systematically replacing a native tyrosine with O-ethyltyrosine, chemists can probe the importance of the phenolic hydroxyl group. For instance, if a peptide's activity is retained or enhanced after replacing Tyr with Tyr(Et), it suggests that the hydroxyl group is not essential for hydrogen bonding with the target and that increased local hydrophobicity may be beneficial. Conversely, a loss of activity would indicate a critical role for the hydroxyl group.

This systematic modification allows for the fine-tuning of a peptide's pharmacological profile. The introduction of the ethyl group can modulate:

Binding Affinity: By altering local hydrophobic and steric interactions.

Metabolic Stability: By blocking sites of enzymatic modification (e.g., phosphorylation or sulfation). nih.govnih.gov

Pharmacokinetics: By increasing lipophilicity, which can influence membrane permeability and absorption. nih.gov

Therefore, Boc-Tyr(Et)-OH is not merely a protected amino acid but a strategic tool for creating peptide analogues with improved stability, potency, and drug-like properties, accelerating the journey from a bioactive peptide lead to a viable pharmaceutical product. nih.gov

Function as an Intermediate in the Synthesis of Complex Organic Compounds and Pharmaceuticals

This compound, a derivative of the amino acid L-tyrosine, serves as a crucial intermediate in the synthesis of complex organic molecules and pharmaceuticals. nbinno.comchemimpex.com The tert-butyloxycarbonyl (Boc) protecting group on the amino function allows for controlled and specific reactions at other sites of the molecule, which is a fundamental strategy in multi-step organic synthesis. nbinno.comcymitquimica.com This protected form of O-ethyltyrosine is particularly valuable in peptide synthesis, where it can be incorporated into peptide chains to enhance stability and bioavailability of the resulting therapeutic compounds. chemimpex.com

The general utility of Boc-protected amino acids, including tyrosine derivatives, is well-established in the production of a variety of polypeptide drugs. google.com For instance, derivatives of tyrosine are key components in the synthesis of opioid peptidomimetics, where modifications to the tyrosine structure can lead to compounds with superior potency at opioid receptors. nih.govnih.gov The synthesis of these complex molecules often involves multiple steps where the Boc group prevents unwanted side reactions of the amine group while other parts of the molecule are being modified. Once the desired modifications are complete, the Boc group can be readily removed under acidic conditions to yield the final product. cymitquimica.comrsc.org

The synthesis of this compound itself is a key step that prepares the tyrosine molecule for these applications. The ethylation of the phenolic hydroxyl group and the protection of the amino group create a versatile building block for chemists to construct more complex and pharmacologically active compounds. sigmaaldrich.com

Design of Novel Drug Candidates and Pharmacologically Active Analogues

The structural framework of this compound makes it a valuable scaffold in the design of novel drug candidates and pharmacologically active analogues. cymitquimica.comnih.gov By modifying the tyrosine side chain, as in the case of O-ethylation, medicinal chemists can fine-tune the pharmacological properties of a parent compound. These modifications can influence factors such as receptor binding affinity, selectivity, and metabolic stability.

A notable example of this approach is in the development of opioid ligands, where unnatural tyrosine derivatives are used to create peptidomimetics with enhanced biological activity. nih.govnih.gov The incorporation of such modified amino acids can lead to novel opioids with interesting in vitro profiles at mu (MOR), delta (DOR), and kappa (KOR) opioid receptors. nih.gov While the direct use of this compound in this specific context is not detailed, its structural similarity to other modified tyrosines used in drug design highlights its potential as a building block for new therapeutic agents. nih.govmedchemexpress.comnih.gov

The process of drug discovery heavily relies on the synthesis of libraries of related compounds to explore structure-activity relationships. mdpi.com this compound and similar derivatives are ideal starting materials for generating such libraries, enabling the systematic exploration of how different functional groups on the tyrosine scaffold impact biological activity. nih.gov

Role in the Development of Radiolabeled Probes for Positron Emission Tomography (PET) Imaging

A significant application of tyrosine derivatives is in the development of radiolabeled probes for Positron Emission Tomography (PET), a powerful molecular imaging technique used in oncology and neuroscience. nih.gov Specifically, O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) has emerged as a key PET tracer for imaging brain tumors. researchgate.netnih.govnih.gov This radiotracer shows high uptake in tumor tissue but low uptake in the normal brain, providing clear images of the tumor. nih.gov

The synthesis of [¹⁸F]FET involves the fluoroethylation of a tyrosine precursor. researchgate.netnih.gov An automated synthesis method for [¹⁸F]FET utilizes O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butylester as a precursor for the one-step nucleophilic [¹⁸F]fluorination. nih.gov this compound serves as a closely related structural analogue and its synthesis provides a basis for creating the necessary precursors for radiolabeling. The development of such radiolabeled amino acids is crucial for diagnosing and monitoring tumors, as they are transported into tumor cells by over-expressed amino acid transporters. nih.govmdpi.com

The high in vivo stability, rapid uptake in the brain and tumors, and low accumulation in non-target tissues make [¹⁸F]FET a valuable tool in neuro-oncology. researchgate.net The ability of [¹⁸F]FET PET to delineate tumors has been demonstrated in human studies, for instance, in imaging recurrent astrocytoma. researchgate.net

Strategies in Bioconjugation and Directed Protein Modification

Application in Site-Specific Protein Functionalization

This compound and other unnatural tyrosine derivatives are valuable tools for the site-specific functionalization of proteins. A chemoenzymatic approach utilizing a repurposed tubulin tyrosine ligase (TTL) allows for the attachment of these modified tyrosine derivatives to the C-terminus of proteins that contain a short recognition sequence known as a Tub-tag. nih.gov

This method provides a highly efficient and selective means of introducing bioorthogonal handles onto proteins. nih.gov These handles, which are the modified tyrosine derivatives, can then be used for a wide range of subsequent chemical modifications. The process is high-yielding and fast, and can be performed on isolated proteins or even in complex mixtures like cell lysates. nih.gov This capability is crucial for applications in biochemistry and cell biology, as demonstrated by the site-specific labeling of nanobodies, Green Fluorescent Protein (GFP), and ubiquitin. nih.gov The incorporation of modified amino acids like O-ethyltyrosine can be used to fine-tune the properties of proteins for various applications, including proteomics, diagnostics, and drug delivery. nih.gov

Engineering of Protein-Payload Conjugates for Targeted Biomedical Applications

The site-specific functionalization of proteins with unnatural tyrosine derivatives is a foundational step for engineering protein-payload conjugates for targeted biomedical applications. nih.gov Once a protein is labeled with a bioorthogonal handle (the modified tyrosine), this handle can be used to attach a variety of "payloads" through selective chemical reactions. These payloads can include therapeutic agents, imaging agents, or other functional molecules.

This strategy allows for the creation of highly specific and potent therapeutic and diagnostic agents. For example, an antibody or nanobody functionalized with a modified tyrosine can be conjugated to a cytotoxic drug. nih.gov The resulting antibody-drug conjugate (ADC) would then be able to specifically target cancer cells recognized by the antibody and deliver the cytotoxic payload directly to them, minimizing off-target toxicity. While the direct use of this compound for this purpose is an inferred extension, the principle has been established with other unnatural tyrosine derivatives, enabling the engineering of such targeted therapies. nih.govnih.gov

Integration into Polymer Science and Advanced Materials Development

Boc-protected amino acids, including derivatives of L-tyrosine, are recognized for their potential use in the development of specialized polymers and advanced materials. nbinno.com The incorporation of amino acid units into polymer backbones can impart unique properties to the resulting materials, such as biocompatibility, biodegradability, and specific recognition capabilities.

While specific examples of the integration of this compound into polymers are not detailed in the provided search results, the general principle involves using the protected amino acid as a monomer or a functionalizing agent in polymerization reactions. The bifunctional nature of the amino acid (with its carboxylic acid and amino groups) allows it to be incorporated into polyester (B1180765) and polyamide chains, for example. The ethylated phenolic side chain of O-ethyltyrosine could further modify the properties of the resulting polymer, potentially affecting its hydrophobicity, thermal stability, or its ability to interact with other molecules. The development of such functional polymers is an active area of research with potential applications in drug delivery systems, tissue engineering scaffolds, and biocompatible coatings for medical devices.

Incorporation into Chemically Amplified Resists for Lithographic Applications

Chemically amplified resists (CARs) are a cornerstone of modern microelectronics fabrication, enabling the high-resolution patterning required for integrated circuits. The fundamental principle of a positive-tone CAR relies on a polymer matrix that contains acid-labile protecting groups. Upon exposure to deep or extreme ultraviolet (DUV/EUV) radiation, a photoacid generator (PAG) releases a strong acid. In a subsequent post-exposure bake, this acid catalytically cleaves the protecting groups, altering the solubility of the polymer in the exposed regions.

This compound is an exemplary building block for polymers used in CARs. The N-Boc group is a classic example of an acid-labile group, central to the chemical amplification mechanism. A polymer incorporating this monomer would undergo a catalytic deprotection in the presence of a photogenerated acid, converting the non-polar Boc-protected amine into a polar primary amine. This polarity switch is the basis for creating a developable image.

Utility in Controlled Radical Polymerization (CRP) Techniques

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer precise control over polymer molecular weight, architecture, and dispersity. youtube.com These methods are ideal for creating well-defined functional polymers for high-performance applications.

A monomer derived from this compound, for instance by attaching a polymerizable moiety like a methacrylate (B99206) group to the carboxylic acid, can be effectively polymerized using CRP methods. nih.govresearchgate.net The synthesis of polymers from various tyrosine derivatives is well-documented, leading to materials like polycarbonates, polyarylates, and polyurethanes. acs.orgnih.govnih.gov

The use of CRP allows for the creation of complex polymer architectures, such as block copolymers. For example, a block of poly(N-(Boc)-O-ethyltyrosine methacrylate) could be combined with a different polymer block to create amphiphilic structures that self-assemble into micelles or other nanostructures. After polymerization, the Boc groups can be removed under acidic conditions to expose the primary amine, providing a handle for further functionalization or altering the polymer's properties, such as its hydrophilicity and biological interactions.

| Polymerization Technique | Description | Relevance to Tyrosine Derivatives |

| Ring-Opening Polymerization (ROP) | Used for cyclic monomers like N-carboxy anhydrides (NCAs) of amino acids. | A primary method for synthesizing polypeptides, including polytyrosine. acs.org |

| Polycondensation | Step-growth polymerization involving the reaction of difunctional monomers. | Used to create tyrosine-derived polycarbonates, polyarylates, and polyethers from diphenolic monomers. nih.govresearchgate.net |

| Controlled Radical Polymerization (CRP) | Techniques like ATRP and RAFT that allow for the synthesis of polymers with controlled molecular weight and low dispersity. | Enables the creation of well-defined tyrosine-containing block copolymers and other advanced architectures. youtube.comnih.gov |

| Enzymatic Polymerization | Uses enzymes like peroxidases or proteases as catalysts. | Can produce poly(tyrosine)s with different structures, such as through oxidative polymerization or peptide bond formation. nih.gov |

Functionalization of Polymeric Scaffolds for Diverse Biological Applications

In tissue engineering and regenerative medicine, polymeric scaffolds provide a temporary three-dimensional structure that supports cell adhesion, proliferation, and differentiation. nih.gov The surface chemistry of these scaffolds is crucial for mediating biological responses. Tyrosine-derived polymers are highly valued as biomaterials due to their excellent biocompatibility and biodegradability. acs.orgnih.govnih.gov

Polymeric scaffolds can be functionalized by incorporating monomers like this compound into their structure. After the scaffold is fabricated, the Boc protecting group can be removed to expose the amine functionality. These newly available amine groups, along with the phenolic hydroxyl (if the ethyl group is also cleaved), can serve multiple purposes:

Enhancing Hydrophilicity: The introduction of polar amine and hydroxyl groups increases the surface wettability of otherwise hydrophobic polymer scaffolds, which generally improves cell attachment. nih.gov

Immobilizing Bioactive Molecules: The functional groups act as chemical handles for the covalent attachment of signaling molecules, such as peptides (e.g., RGD sequences), growth factors, or other proteins that promote specific cellular responses and guide tissue formation. nih.govcase.edu

Mimicking the Extracellular Matrix: By presenting amino acid residues on the surface, the scaffold can better mimic the natural extracellular matrix (ECM), creating a more favorable environment for cells. nih.gov

The use of a protected monomer like N-(Boc)-O-ethyltyrosine allows for the synthesis and processing of the polymer using standard organic solvents and techniques, with the biological functionality being "activated" in a final deprotection step. nih.gov

Exploration in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on the study of non-covalent interactions that govern the assembly of molecules into larger, organized structures. The specific recognition between molecules is at the heart of this field.

Design of Host-Guest Systems Involving Tyrosine-Based Molecular Architectures

Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within the cavity of a larger "host" molecule. Macrocyclic hosts like cyclodextrins and calixarenes are commonly used for this purpose. nih.govrsc.orgacs.org L-tyrosine and its derivatives are excellent guest molecules due to their aromatic side chains, which can fit snugly into the hydrophobic cavities of these hosts. nih.govacs.orgnih.gov

Studies have shown that L-tyrosine forms a 1:1 inclusion complex with beta-cyclodextrin, where the aromatic ring is situated within the host's interior. nih.gov Similarly, calixarenes, which are tunable macrocycles, have been used to create receptors for amino acids and their derivatives. acs.orgnih.gov

In this context, this compound can act as a modified guest.

The O-ethyl group enhances the hydrophobicity of the phenolic portion, potentially leading to stronger binding within the non-polar cavity of the host.

The bulky N-Boc group would likely remain outside the cavity, but its presence would significantly influence the binding thermodynamics and the solubility of the entire host-guest complex.

These host-guest systems have applications in enhancing the solubility of molecules, protecting them from degradation, and developing chemosensors. acs.orgacs.org

| Host Molecule | Guest Molecule | Key Interactions | Potential Application |

| Beta-Cyclodextrin | L-Tyrosine | Hydrophobic interaction between the tyrosine aromatic ring and the cyclodextrin (B1172386) cavity. nih.gov | Enhanced solubility, drug delivery. nih.gov |

| Sulfonated Calixarenes | Tyramine (a tyrosine derivative) | Encapsulation of the guest, leading to a displacement of a reporter dye. acs.org | Optical sensing of biogenic amines. |

| Calix acs.orgpyrrole | Tryptophan (similar aromatic amino acid) | Hydrogen bonding and fluorescence enhancement upon binding. nih.gov | Molecular sensors for amino acids. |

Role in Supramolecular Catalysis and Stereochemical Control

Supramolecular catalysis utilizes the confined environment of a host-guest complex to accelerate reactions and control their outcomes. When a chiral guest, such as a derivative of L-tyrosine, is bound within a host, it can create a chiral microenvironment. This chiral pocket can be used to influence the stereochemical course of a reaction involving a third molecule, a concept central to asymmetric catalysis.

While direct catalytic applications involving N-(Boc)-O-ethyltyrosine are an area of ongoing research, the principles are well-established. For instance, incorporating a chiral entity into a supramolecular assembly can lead to stereoselective recognition and transformation of substrates. nih.govnih.gov The functional groups on the tyrosine derivative, even when protected, can establish secondary interactions (e.g., hydrogen bonding) that help to orient a substrate within the host's cavity, favoring the formation of one enantiomer or diastereomer over another.

Furthermore, the tyrosine residue itself can be involved in catalytic processes. The phenol (B47542) group can act as a proton donor or acceptor, and the entire molecule can participate in charge-transfer interactions. nih.govacs.org By designing a host-guest system around N-(Boc)-O-ethyltyrosine, it is conceivable to create catalysts where the deprotection of the Boc or ethyl groups could act as a trigger to switch the catalytic activity on or off.

Structural Elucidation and Advanced Spectroscopic Characterization

Determination of Molecular Conformation and Stereochemical Purity

The three-dimensional arrangement of atoms (molecular conformation) in N-(Tert-butoxycarbonyl)-O-ethyltyrosine is a key determinant of its properties. Studies on analogous molecules, such as O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine, have revealed through crystal structure analysis that the tert-butoxycarbonyl (Boc) group typically adopts a trans-trans conformation. The side chain often assumes a folded conformation.

Stereochemical purity is of paramount importance for amino acid derivatives, as different enantiomers can exhibit varied biological activities. The quantification of stereochemical purity is expressed as enantiomeric excess (ee), which measures the degree to which one enantiomer is present in greater amounts than the other in a sample. The determination of enantiomeric excess for amino acids can be achieved through various methods, including enantioselective indicator displacement assays and, more commonly, chiral chromatographic techniques.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of this compound. ¹H and ¹³C NMR spectra provide detailed information about the compound's carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum confirms the presence of all constituent protons. Specific chemical shifts are indicative of the electronic environment of the protons within the molecule. The spectrum is characterized by signals from the aromatic ring of the tyrosine backbone, the ethyl group attached to the phenolic oxygen, and the tert-butoxycarbonyl (Boc) protecting group.

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| Aromatic | ~7.1 | Doublet |

| Aromatic | ~6.8 | Doublet |

| Amide (NH) | ~5.0 | Doublet |

| Alpha (α-H) | ~4.3 | Multiplet |

| O-CH₂ -CH₃ | ~4.0 | Quartet |

| Beta (β-H₂) | ~3.0 | Multiplet |

| Boc (-C(CH₃)₃) | ~1.4 | Singlet |

| O-CH₂-CH₃ | ~1.4 | Triplet |

Note: Predicted values are based on data from analogous compounds like BOC-L-Tyrosine.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key signals include those from the carbonyl carbons of the carboxylic acid and the Boc group, the aromatic carbons, and the aliphatic carbons of the ethyl and Boc groups.

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ) ppm |

|---|---|

| Carboxyl (C=O) | ~175 |

| Aromatic (C-O) | ~158 |

| Boc (C=O) | ~155 |

| Aromatic (C-H) | ~130 |

| Aromatic (quaternary) | ~128 |

| Aromatic (C-H) | ~115 |

| Boc (quaternary C) | ~80 |

| O-C H₂-CH₃ | ~63 |

| Alpha (α-C) | ~55 |

| Beta (β-C) | ~37 |

| Boc (-C(C H₃)₃) | ~28 |

| O-CH₂-C H₃ | ~15 |

Note: Predicted values are based on data from analogous compounds like BOC-L-Tyrosine and Boc-O-benzyl-L-tyrosine.

Utilization of Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the precise molecular weight of this compound and to study its fragmentation patterns, which further corroborates its structure. The molecular formula of the compound is C₁₆H₂₃NO₅, corresponding to a monoisotopic mass of 309.1576 Da.

High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can confirm this mass with high accuracy, typically by detecting the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

The fragmentation of N-Boc protected compounds under MS conditions is well-characterized. The collision-induced dissociation (CID) of the parent ion reveals signature losses related to the Boc group. Common fragmentations include the loss of isobutylene (B52900) (C₄H₈) and subsequent loss of carbon dioxide, or the loss of the entire Boc group.

Expected Mass Spectrometric Fragments

| Ion | Formula | Mass (m/z) | Description |

|---|---|---|---|

| [M+H]⁺ | [C₁₆H₂₄NO₅]⁺ | 310.16 | Protonated Parent Molecule |

| [M+Na]⁺ | [C₁₆H₂₃NNaO₅]⁺ | 332.14 | Sodiated Parent Molecule |

| [M+H-C₄H₈]⁺ | [C₁₂H₁₆NO₅]⁺ | 254.10 | Loss of isobutylene from Boc group |

Advanced Chromatographic Techniques (e.g., HPLC) for Purity Assessment and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating both the chemical purity and the enantiomeric composition of this compound.

For chemical purity assessment, reversed-phase HPLC (RP-HPLC) is the most common method. A C18 column is typically used with a mobile phase consisting of a gradient of aqueous acid (like trifluoroacetic acid) and an organic solvent such as acetonitrile. The compound's purity is determined by integrating the area of its corresponding peak relative to the total area of all peaks in the chromatogram, with detection commonly performed using UV-Vis spectroscopy.

To determine the stereochemical purity, or enantiomeric excess (ee), a specialized form of HPLC known as chiral HPLC is required. This technique uses a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers of the compound, causing them to elute at different times. By separating and quantifying the two enantiomers, the enantiomeric excess can be calculated using the following formula:

% ee = (|[Area of L-enantiomer] – [Area of D-enantiomer]| / ([Area of L-enantiomer] + [Area of D-enantiomer])) x 100

This analysis is critical to ensure that the compound consists of the desired single enantiomer.

Mechanistic Insights and Theoretical Investigations

Elucidation of Reaction Mechanisms in Boc-Deprotection and Tyrosine Functionalization

The tert-butoxycarbonyl (Boc) protecting group is renowned for its stability and is a cornerstone of modern peptide synthesis. Its removal, or deprotection, is a critical step that must be efficient and selective to avoid unwanted side reactions. The presence of the O-ethyl group on the tyrosine side chain introduces an additional layer of complexity to these reactions.

The deprotection of the N-Boc group in derivatives like N-(Tert-butoxycarbonyl)-O-ethyltyrosine typically proceeds through an acid-catalyzed mechanism. While various strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid are commonly employed, milder and more selective conditions are continuously being explored. Current time information in Edmonton, CA.mdpi.comresearchgate.net For instance, the use of a Brønsted acidic deep eutectic solvent (DES) composed of choline (B1196258) chloride and p-toluenesulfonic acid (pTSA) has been shown to be effective for the deprotection of N-Boc amino acid derivatives. mdpi.com A proposed mechanism for this process involves the protonation of the carbamate (B1207046) oxygen by the acidic DES, which weakens the C-O bond and leads to the departure of the stable tert-butyl carbocation. mdpi.com The resulting carbamic acid is unstable and undergoes decarboxylation to yield the deprotected amine. mdpi.com

A key consideration for O-alkylated tyrosine derivatives is the stability of the ether linkage on the phenolic side chain during Boc-deprotection. Studies on the deprotection of O-benzyl-tyrosine methyl ester, a close analog of this compound, have demonstrated that the Boc group can be selectively removed without cleaving the O-benzyl ether. mdpi.com This selectivity is crucial for synthetic strategies that require the O-ethyl group to remain intact for subsequent modifications or to modulate the final properties of the peptide.

The functionalization of the tyrosine ring itself, while the N-terminus is protected, offers a pathway to introduce diverse functionalities. Mechanistic studies on the nitration of a hydrophobic tyrosine analog, N-t-BOC-L-tyrosine tert-butyl ester (BTBE), provide insights into the reactivity of the protected tyrosine ring. nih.gov These studies suggest a free-radical mechanism for modifications on the aromatic ring, which can be influenced by the surrounding microenvironment. nih.gov For instance, the nitration of BTBE in liposomes was found to be initiated by the homolysis of peroxynitrous acid (ONOOH), with the reaction yield being sensitive to pH and the presence of radical scavengers. nih.gov Such findings are instrumental in designing selective functionalization strategies for the tyrosine moiety of this compound.

| Reaction | Reagents | Key Mechanistic Steps | Selectivity |

| N-Boc Deprotection | Brønsted Acidic Deep Eutectic Solvent (ChCl:pTSA) | 1. Protonation of carbamate oxygen. 2. Loss of tert-butyl carbocation. 3. Decarboxylation of carbamic acid. | Selective removal of Boc group without cleavage of O-benzyl ether in an analogous compound. mdpi.com |

| Tyrosine Ring Nitration | Peroxynitrite | Free-radical mechanism initiated by ONOOH homolysis. | Influenced by pH and radical scavengers; can be localized within nonpolar environments. nih.gov |

Application of Quantum Chemical Calculations for Electronic and Steric Effects

Quantum chemical calculations have emerged as a powerful tool for understanding the electronic structure and steric properties of molecules like this compound, which in turn govern their reactivity. Density Functional Theory (DFT) is a commonly used method to investigate the molecular and electronic descriptors of amino acids and their derivatives. nih.gov

For tyrosine derivatives, these calculations can elucidate how the N-Boc and O-ethyl protecting groups influence the electron distribution within the molecule. The electron-donating nature of the O-ethyl group, for example, increases the electron density of the phenolic ring, which can affect its susceptibility to electrophilic aromatic substitution. Conversely, the bulky tert-butyl group of the Boc protecting group introduces significant steric hindrance around the nitrogen atom, influencing the accessibility of reagents to this site.

Quantum chemical studies on related molecules, such as nitrotyrosine, have utilized DFT to optimize molecular geometries and calculate vibrational frequencies and electronic properties. researchgate.net Similar calculations for this compound could provide valuable data on bond lengths, bond angles, and partial atomic charges, offering a quantitative measure of electronic and steric effects. For instance, Natural Bond Orbital (NBO) analysis can be employed to quantify the charge distribution and understand the nature of intramolecular interactions.

The choice of the theoretical level is critical for obtaining accurate results. For transition metal complexes of ligands similar to tyrosine derivatives, the B3LYP functional with a basis set like 6-31+G(d,p) has been shown to provide a good correlation between experimental and theoretical structural parameters. mdpi.com A similar level of theory could be applied to model this compound and its reaction intermediates.

| Computational Method | Calculated Properties | Insights Gained |

| Density Functional Theory (DFT) | Molecular geometry, electronic descriptors, bond lengths, bond angles, partial charges | Understanding the influence of protecting groups on electron distribution and steric hindrance. nih.gov |

| Natural Bond Orbital (NBO) Analysis | Charge distribution, intramolecular interactions | Quantifying electronic effects and donor-acceptor interactions within the molecule. |

| B3LYP/6-31+G(d,p) | Optimized geometry, vibrational frequencies | Provides a reliable level of theory for predicting structural and electronic properties of similar molecules. mdpi.com |

Theoretical Studies on Reactivity and Selectivity in Complex Synthetic Transformations

Theoretical studies are invaluable for predicting the reactivity and selectivity of this compound in complex synthetic transformations. By modeling reaction pathways and calculating the energies of transition states and intermediates, computational chemistry can provide a deeper understanding of why certain products are favored over others.

For instance, in peptide coupling reactions where this compound acts as the N-terminal residue, theoretical calculations can model the approach of the incoming amino acid and the formation of the peptide bond. These models can help to rationalize the stereochemical outcome of the reaction and identify potential side reactions.

Furthermore, theoretical studies on the functionalization of the tyrosine ring can predict the regioselectivity of a given reaction. By calculating the activation energies for substitution at different positions on the aromatic ring, it is possible to predict the most likely site of modification. This is particularly important when designing multi-step syntheses where precise control over the placement of functional groups is required.

While specific theoretical studies on the reactivity of this compound are not abundant in the literature, studies on analogous systems provide a framework for such investigations. For example, computational studies on the reactivity of other protected amino acids in various reactions can offer insights into the factors that control reactivity and selectivity, which can then be extrapolated to the O-ethyltyrosine derivative.

Computational Modeling for Predicting Structure-Activity Relationships and Molecular Interactions

Computational modeling plays a pivotal role in predicting the structure-activity relationships (SAR) of peptides and other molecules containing this compound. By generating three-dimensional models of these molecules and their complexes with biological targets, it is possible to understand the molecular basis of their activity.

Molecular docking is a widely used computational technique to predict the binding mode of a ligand to a receptor. For a peptide containing an O-ethyltyrosine residue, docking studies can reveal how the O-ethyl group interacts with the binding pocket of a protein. These interactions, which can be hydrophobic or involve van der Waals forces, can significantly influence the binding affinity and selectivity of the peptide.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of these molecules and their complexes over time. MD can be used to assess the conformational flexibility of peptides containing O-ethyltyrosine and to calculate the free energy of binding to a target protein. This information is invaluable for the rational design of new analogs with improved potency and pharmacokinetic properties.

An example of this approach can be seen in the molecular modeling and design of analogues of the peptide hormone urotensin II, where computational methods were used to generate conformational models and guide the synthesis of new analogues with modified activity. researchgate.net A similar approach could be applied to peptides incorporating this compound to explore how the O-ethyl modification influences the peptide's structure and its interaction with its biological target.

| Modeling Technique | Application | Predicted Information |

| Molecular Docking | Predicting the binding mode of a ligand to a receptor. | Binding orientation, key intermolecular interactions, relative binding affinity. |

| Molecular Dynamics (MD) Simulations | Assessing the dynamic behavior of molecules and their complexes. | Conformational flexibility, stability of binding, free energy of binding. |

| Structure-Activity Relationship (SAR) Modeling | Guiding the design of new analogs with improved properties. | Identification of key structural features responsible for biological activity. researchgate.net |

Emerging Trends and Future Research Directions

Advanced Applications in Synthetic Biology and Bio-Inspired Chemical Systems

Synthetic biology aims to design and construct new biological parts, devices, and systems. numberanalytics.com A significant frontier in this field is the expansion of the genetic code to incorporate non-standard amino acids (NSAAs) into proteins, enabling the creation of novel proteins with enhanced or entirely new functions. numberanalytics.com N-(Tert-butoxycarbonyl)-O-ethyltyrosine serves as a key reagent for introducing the NSAA O-ethyltyrosine into synthetic peptides, which can then be used to study or build bio-inspired systems.

The incorporation of O-ethyltyrosine in place of natural tyrosine can subtly alter a protein's properties. The ethyl group can modify local hydrophobicity, steric interactions, and electronic properties, leading to:

Enhanced Protein Stability: Modifications to amino acid side chains can improve resistance to heat or chemical degradation. sciencephilanthropyalliance.org

Altered Binding Affinity: Changing the side chain can fine-tune the interaction of a peptide with its target receptor or enzyme.

Novel Catalytic Activity: Introducing NSAAs can create new active sites in enzymes for novel chemical transformations. numberanalytics.com

Researchers are using solid-phase peptide synthesis (SPPS) with protected NSAAs like this compound to create peptide libraries for screening. nih.gov These synthetic peptides can mimic natural hormones or neurotransmitters and can be optimized for increased efficacy or stability. nih.govcreative-enzymes.com Furthermore, these bio-inspired molecules are central to developing new therapeutics, diagnostics, and biomaterials. creative-enzymes.com

Integration with Artificial Intelligence and Machine Learning for De Novo Compound Design and Reaction Prediction

The convergence of artificial intelligence (AI) and chemistry is revolutionizing how new molecules and materials are discovered. AI and machine learning (ML) algorithms can analyze vast datasets of chemical structures and reactions to predict the properties of new compounds and identify optimal synthetic routes.

In the context of this compound, AI is being applied in several ways:

De Novo Peptide Design: Similar to how computational tools like the Rosetta software have been used to design novel protein structures from the ground up, modern AI can generate sequences for new peptides with specific desired functions. sciencephilanthropyalliance.org These models can predict which positions in a peptide sequence would benefit from the inclusion of an NSAA like O-ethyltyrosine to achieve a target property, such as enhanced binding to a cancer cell receptor.

Property Prediction: ML models can be trained to predict the physicochemical properties (e.g., solubility, stability, membrane permeability) of peptides containing O-ethyltyrosine, accelerating the design process by reducing the need for laborious trial-and-error synthesis and testing.

Reaction Optimization: AI can predict the optimal conditions (e.g., solvent, temperature, catalyst) for both the synthesis of this compound itself and for its efficient incorporation into a growing peptide chain during SPPS. This can lead to higher yields, greater purity, and reduced waste.

This integration allows researchers to move from envisioning a function to identifying a viable peptide candidate with atomic-level accuracy, significantly shortening development timelines for new peptide-based drugs and materials. sciencephilanthropyalliance.org

Exploration of this compound in Nanotechnology and Controlled Drug Delivery Systems

Nanotechnology offers powerful tools for creating advanced materials and medical therapies. Peptides and proteins are increasingly used as building blocks for nanomaterials due to their ability to self-assemble into highly ordered structures like nanoparticles, nanotubes, and hydrogels. The incorporation of NSAAs is a key strategy for controlling these assembly processes.

The use of this compound to place O-ethyltyrosine residues into peptide sequences can influence their self-assembly behavior, providing a way to fine-tune the size, stability, and surface properties of the resulting nanomaterials. sciencephilanthropyalliance.org These peptide-based nanomaterials are highly promising for controlled drug delivery applications. sciencephilanthropyalliance.org

Potential roles for O-ethyltyrosine in this context include:

Modulating Hydrophobicity: The ethyl group alters the hydrophobic-hydrophilic balance of the peptide, which can be critical for the encapsulation of specific drug molecules within a nanoparticle core.

Creating Specific Binding Pockets: The unique structure of the O-ethylated side chain can contribute to the formation of specific binding sites for small molecule drugs, allowing for high drug loading and controlled release.

Enhancing Targeting: Peptides containing O-ethyltyrosine can be designed to bind more effectively to target cell surfaces, leading to more precise drug delivery and reduced off-target effects. sciencephilanthropyalliance.org

Addressing Challenges in Scalable Production and Sustainable Chemical Manufacturing

While this compound is readily accessible for lab-scale research, its use in commercial products like pharmaceuticals requires scalable and sustainable manufacturing processes. Moving from laboratory synthesis (milligrams to grams) to industrial production (kilograms to tons) presents significant challenges.

Scalability: The dominant method for research-scale peptide synthesis is SPPS, which is efficient and allows for automation but can be costly and difficult to scale up. creative-enzymes.com For large-scale production of either the protected amino acid itself or a short peptide containing it, a shift towards liquid-phase peptide synthesis (LPPS) may be more economical. creative-enzymes.com Optimizing reaction conditions, purification methods (e.g., crystallization over chromatography), and solvent usage are critical hurdles for achieving cost-effective, large-scale production.

Sustainability: Modern chemical manufacturing places a strong emphasis on green chemistry principles to minimize environmental impact. For a multi-step synthesis like that of this compound, key areas for improvement include:

Atom Economy: Designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product.

Solvent Choice: Replacing hazardous organic solvents with greener alternatives (e.g., water, bio-based solvents) where possible.

Energy Efficiency: Developing processes that run at lower temperatures and pressures.

Waste Reduction: Minimizing the use of protecting groups and stoichiometric reagents that generate significant waste streams.

Future research will focus on developing biocatalytic methods (using enzymes) or chemo-enzymatic routes for the synthesis of this compound and other protected amino acids, which can offer high selectivity and operate under mild, environmentally benign conditions.

Table 2: Challenges and Future Directions in Manufacturing

| Challenge | Potential Future Solution |

|---|---|

| High Cost of SPPS at Scale | Development of efficient and scalable Liquid-Phase Peptide Synthesis (LPPS) protocols; improved solid supports and linkers for high-load SPPS. creative-enzymes.com |

| Hazardous Solvent Usage | Research into greener solvents (e.g., ionic liquids, supercritical fluids, water-based systems); solvent recycling programs. |

| Waste from Protecting Groups | Designing synthetic routes with fewer protection/deprotection steps; developing recyclable protecting groups or enzymatic deprotection methods. |

| Energy Intensive Purifications | Optimization of crystallization-based purifications to replace energy-intensive chromatography; development of membrane filtration techniques. |

Q & A

Q. What are the primary applications of N-(Tert-butoxycarbonyl)-O-ethyltyrosine in peptide synthesis?

This compound is used to protect the tyrosine hydroxyl group during solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) group shields the amino group, while the O-ethyl moiety stabilizes the phenolic oxygen, preventing unwanted side reactions during coupling or deprotection steps. Methodologically, Boc protection is removed under acidic conditions (e.g., trifluoroacetic acid), while the O-ethyl group remains intact unless exposed to specific nucleophilic agents .

Q. What safety precautions are critical when handling this compound?

While not classified as acutely toxic, avoid inhalation, skin contact, or eye exposure. Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to minimize dust exposure. Decomposition products (e.g., CO, NOₓ) may form under high heat, necessitating proper ventilation .

Q. How is the Boc group introduced to tyrosine derivatives in synthesis?

A standard method involves reacting tyrosine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., sodium carbonate) in anhydrous tetrahydrofuran (THF) or dichloromethane. The reaction is monitored via thin-layer chromatography (TLC) until completion, followed by purification via recrystallization or column chromatography .

Advanced Research Questions

Q. How do competing protecting groups (e.g., Boc vs. Fmoc) impact the synthesis of tyrosine-containing peptides?

Boc offers acid-labile protection, compatible with SPPS using Merrifield resins, while Fmoc (base-labile) is preferred for orthogonal strategies. The O-ethyl group provides stability under both acidic and basic conditions, making it ideal for multi-step syntheses. However, Boc requires careful handling due to HF or TFA deprotection risks, whereas Fmoc allows milder piperidine-based cleavage .

Q. What analytical techniques resolve structural ambiguities in this compound derivatives?

Q. How can conflicting yield data in Boc protection reactions be addressed?

Discrepancies often arise from solvent polarity (e.g., THF vs. DMF), base strength, or moisture content. For example, reports >95% yields using Boc₂O in anhydrous THF, but lower yields in polar aprotic solvents may occur due to competing hydrolysis. Optimize by pre-drying solvents over molecular sieves and using inert atmospheres .

Q. What strategies prevent premature deprotection of the O-ethyl group during peptide elongation?

The O-ethyl group is stable under standard SPPS conditions (e.g., piperidine for Fmoc removal). However, in Boc-based protocols, avoid prolonged exposure to strong acids (e.g., TFA >2 hours). Use scavengers like triisopropylsilane (TIS) during cleavage to minimize side reactions .

Methodological Guidance

- Purification: Use silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

- Quality Control: Confirm purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) and ¹H NMR (DMSO-d₆, δ 1.4 ppm for Boc tert-butyl protons) .

- Stability Testing: Perform thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., >150°C releases CO/CO₂) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.